5-Bromo-1,3-dimethyl-1H-pyrazole

Medicinal Chemistry Cross-Coupling Halogenated Heterocycles

Researchers requiring robust cross-coupling building blocks face dehalogenation side reactions with iodo-analogs. 5-Bromo-1,3-dimethyl-1H-pyrazole (CAS 5744-70-7) solves this with superior chemoselectivity in Suzuki-Miyaura reactions. • Validated substrate for Pd-catalyzed Suzuki couplings with aryl/heteroaryl boronic acids • Reduced dehalogenation vs iodopyrazoles ensures higher yields and purity • Key precursor to PDE2 inhibitor intermediates (e.g., PF-06815189) • Available in stock with rapid global dispatch

Molecular Formula C5H7BrN2
Molecular Weight 175.03 g/mol
CAS No. 5744-70-7
Cat. No. B1288812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-1,3-dimethyl-1H-pyrazole
CAS5744-70-7
Molecular FormulaC5H7BrN2
Molecular Weight175.03 g/mol
Structural Identifiers
SMILESCC1=NN(C(=C1)Br)C
InChIInChI=1S/C5H7BrN2/c1-4-3-5(6)8(2)7-4/h3H,1-2H3
InChIKeyMGDIZQXZNAILTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-1,3-dimethyl-1H-pyrazole (CAS 5744-70-7) as a Strategic Halogenated Building Block for Cross-Coupling and Heterocyclic Synthesis


5-Bromo-1,3-dimethyl-1H-pyrazole (CAS 5744-70-7) is a key halogenated heterocyclic intermediate classified as a 1,3-disubstituted 5-bromopyrazole. Its molecular formula is C₅H₇BrN₂, with a molecular weight of 175.03 g/mol [1]. This compound features a bromine atom at the 5-position of the pyrazole ring, which serves as a strategic reactive handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura couplings, enabling the efficient construction of more complex, pharmaceutically relevant heterocyclic scaffolds [2]. Its structural attributes make it a pivotal building block in medicinal chemistry for the synthesis of diverse pyrazole-containing compounds.

Why 5-Bromo-1,3-dimethyl-1H-pyrazole Cannot Be Simply Interchanged with Other Halopyrazole Analogs in Cross-Coupling Workflows


The assumption that any halogenated pyrazole can serve as a direct substitute for 5-Bromo-1,3-dimethyl-1H-pyrazole in synthetic applications is flawed. The specific position and nature of the halogen significantly influence reactivity and side-product profiles. A direct comparison of halogenated pyrazoles in the Suzuki-Miyaura reaction established that bromo and chloro derivatives are superior to iodopyrazoles due to a markedly reduced propensity for detrimental dehalogenation side reactions [1]. This key difference in chemoselectivity and reaction fidelity directly impacts yield, purity, and the robustness of synthetic routes, making the bromo variant a distinct and non-interchangeable choice for researchers seeking reliable and efficient cross-coupling outcomes [1].

Comparative Performance Data for 5-Bromo-1,3-dimethyl-1H-pyrazole (CAS 5744-70-7): A Quantitative Evidence Guide for Scientific Selection


Superior Chemoselectivity of 5-Bromopyrazole in Suzuki-Miyaura Cross-Coupling vs. Iodo Analogs

The bromopyrazole derivative exhibits a superior chemoselectivity profile compared to its iodo-analog in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. A method development study directly comparing halogenated aminopyrazoles established that Br and Cl derivatives were superior to iodopyrazoles [1]. This advantage is attributed to a significantly reduced propensity for an undesired dehalogenation side reaction, which compromises yield and complicates purification.

Medicinal Chemistry Cross-Coupling Halogenated Heterocycles

Defined Physical and Safety Profile of 5-Bromo-1,3-dimethyl-1H-pyrazole as a Procurement Benchmark

The target compound possesses a well-defined set of physical and safety properties essential for handling, storage, and risk assessment in laboratory or pilot-scale environments. Its computed XLogP3-AA is 1.7 [1], indicating moderate lipophilicity. The boiling point is reported as 211.7±20.0 °C at 760 mmHg , and its density is 1.6±0.1 g/cm³ . From a safety perspective, it is classified as harmful if swallowed (H302, 100%) and in contact with skin (H312, 100%) [2].

Chemical Procurement Safety Assessment Physical Properties

Primary Application Scenarios for 5-Bromo-1,3-dimethyl-1H-pyrazole (CAS 5744-70-7) Based on Evidence


Suzuki-Miyaura Cross-Coupling for Constructing Pharmaceutically Relevant Biaryl and Styryl Pyrazoles

5-Bromo-1,3-dimethyl-1H-pyrazole is a validated substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its use is supported by a robust methodology designed for challenging halogenated aminopyrazole substrates [1]. The bromo substituent's superior chemoselectivity profile, characterized by reduced dehalogenation compared to iodo-analogs [1], ensures more efficient and cleaner couplings with a variety of aryl, heteroaryl, and styryl boronic acids [1]. This makes it a strategic starting material for the synthesis of biaryl, bisheteroaryl, and arylalkenyl pyrazole libraries, which are core scaffolds in medicinal chemistry for kinase inhibitors and other therapeutic agents.

Synthesis of Advanced Pyrazole Intermediates for Targeted Drug Discovery Programs

This compound serves as a crucial precursor for generating more highly functionalized pyrazole building blocks. The strategic placement of the bromine atom at the 5-position allows for its transformation into advanced intermediates. For instance, derivatives like 5-Bromo-1,3-dimethyl-1H-pyrazole-4-carboxylic acid are known to be advanced intermediates in the preparation of potent, selective phosphodiesterase 2 (PDE2) inhibitors, such as PF-06815189 [1]. This demonstrates the compound's direct relevance in the synthesis of tool compounds and potential therapeutics for programs targeting specific enzyme classes.

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